Lafutidine

Vue d'ensemble

Description

La lafutidine est un antagoniste du récepteur H2 de l'histamine de deuxième génération, principalement utilisé pour traiter les troubles gastro-intestinaux tels que les ulcères gastriques, les ulcères duodénaux et la gastrite . Elle est connue pour son mécanisme d'action multimodal, qui comprend des activités gastroprotectrices . La this compound est commercialisée dans des pays comme la Corée du Sud, le Japon et l'Inde .

Applications De Recherche Scientifique

Lafutidine has several scientific research applications, including:

Chemistry: Used as a model compound to study histamine H2 receptor antagonists.

Biology: Investigated for its effects on gastric mucosal blood flow and nitric oxide production.

Industry: Utilized in the development of pharmaceutical formulations and stability studies.

Mécanisme D'action

Target of Action

Lafutidine is a second-generation histamine H2 receptor antagonist . Its primary target is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid .

Mode of Action

This compound acts by preventing the secretion of gastric acid, similar to other H2 receptor antagonists . It also activates the calcitonin gene-related peptide, leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . Additionally, this compound increases somatostatin levels, which also results in less gastric acid secretion . It causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

This compound’s action on the histamine H2 receptor leads to a decrease in gastric acid secretion . This is achieved through the inhibition of adenylate cyclase, which converts ATP to cyclic AMP . This cyclic AMP acts on the proton pump, exchanging extracellular potassium ion for intracellular hydrogen ion across the parietal cell membrane . This compound reversibly competes with Histamine for binding to the H2 receptor on the basolateral membrane of parietal cells, predominantly inhibiting basal acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound show dose proportionality . There is no significant accumulation of this compound tablets with multiple dosing . Further study is needed regarding the effect of gender on this compound .

Result of Action

The activation of the histamine H2 receptor by this compound leads to a decrease in gastric acid secretion, which can help in the treatment of gastric ulcers, duodenal ulcers, and wounds in the lining of the stomach associated with acute gastritis and acute exacerbation of chronic gastritis . The activation of calcitonin gene-related peptide by this compound, accompanied by hyperemia, increases pH int, preventing acidified pepsin-induced interstitial acidification .

Analyse Biochimique

Biochemical Properties

Lafutidine acts by preventing the secretion of gastric acid . It interacts with the histamine H2 receptor, which plays a crucial role in biochemical reactions related to gastric acid secretion .

Cellular Effects

This compound has multiple effects on various types of cells. It activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, resulting in less gastric acid secretion . Furthermore, this compound causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the histamine H2 receptor . By binding to this receptor, this compound prevents the secretion of gastric acid, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound have been studied in both single and multiple doses . It was found that food may not affect the degree of absorption of this compound tablets, but it may slow down the absorption rate . The area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) of this compound tablets were dose-independent in the single-dose study among healthy volunteers .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown that this compound exhibits potent and long-lasting antagonism on the human H2 receptor .

Metabolic Pathways

As a histamine H2 receptor antagonist, this compound likely interacts with enzymes and cofactors involved in the regulation of gastric acid secretion .

Transport and Distribution

Given its mechanism of action, this compound likely interacts with transporters or binding proteins that facilitate its distribution to the histamine H2 receptors where it exerts its effects .

Subcellular Localization

This compound binds to the histamine H2 receptors, which are located on the basolateral membranes of the parietal cells in the stomach . This subcellular localization allows this compound to effectively inhibit gastric acid secretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lafutidine peut être synthétisée par diverses méthodes. Une méthode courante implique l'aminolyse, où un composé réagit avec une amine pour former de la this compound . Une autre méthode consiste à faire réagir un composé avec du chlorhydrate d'hydroxylamine et de l'hydroxyde de sodium, suivie d'une condensation avec un autre composé .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.

Analyse Des Réactions Chimiques

Types de réactions : La lafutidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les antagonistes du récepteur H2 de l'histamine.

Biologie : Etudiée pour ses effets sur le flux sanguin de la muqueuse gastrique et la production d'oxyde nitrique.

Industrie : Utilisée dans le développement de formulations pharmaceutiques et d'études de stabilité.

5. Mécanisme d'action

La this compound exerce ses effets en empêchant la sécrétion d'acide gastrique par l'antagonisme du récepteur H2 de l'histamine . Elle active également le peptide apparenté au gène de la calcitonine, stimulant la production d'oxyde nitrique et régulant le flux sanguin de la muqueuse gastrique . De plus, la this compound augmente les taux de somatostatine, ce qui entraîne une réduction de la sécrétion d'acide gastrique, et inhibe l'activation des neutrophiles, empêchant les lésions liées à l'inflammation .

Comparaison Avec Des Composés Similaires

La lafutidine est comparée à d'autres antagonistes du récepteur H2 de l'histamine tels que la famotidine et la ranitidine. Si tous ces composés inhibent la sécrétion d'acide gastrique, la this compound est unique en raison de ses effets gastroprotecteurs supplémentaires et de sa capacité à stimuler la production d'oxyde nitrique . Des composés similaires comprennent :

- Famotidine

- Ranitidine

- Cimétidine

Les propriétés uniques de la this compound en font une option précieuse pour le traitement des troubles gastro-intestinaux, offrant des avantages au-delà de ceux des autres antagonistes du récepteur H2 .

Activité Biologique

Lafutidine is a novel gastroprotective agent primarily used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). It operates through multiple mechanisms, distinguishing itself from traditional H2-receptor antagonists and proton pump inhibitors. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and clinical findings.

This compound exhibits a multifaceted approach to gastric protection:

- H2-Receptor Antagonism : this compound blocks H2 receptors, leading to a reduction in gastric acid secretion. This mechanism is crucial in managing conditions associated with excessive gastric acidity.

- Cytoprotection : The compound enhances the synthesis of protective mucus in the gastric lining, promoting mucosal healing and providing a barrier against irritants.

- Modulation of Neurotransmitters : this compound increases levels of calcitonin gene-related peptide (CGRP) and somatostatin, which play significant roles in inhibiting gastrin release and enhancing mucosal blood flow .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : this compound is primarily absorbed in the upper part of the small intestine, with a bioavailability that varies based on formulation. A study indicated that a novel raft formulation achieved a Cmax of 231.66 ng/mL compared to 201.73 ng/mL for the marketed formulation .

- Half-Life : The biological half-life allows for effective plasma concentrations post-administration, supporting its therapeutic use.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Novel Raft Formulation | Marketed Formulation |

|---|---|---|

| Cmax (ng/mL) | 231.66 ± 0.46 | 201.73 ± 0.19 |

| Tmax (h) | 4.0 ± 0.06 | 1 ± 0.07 |

| AUC0-∞ (ng·h/mL) | 1989.79 ± 1.02 | 623.18 ± 0.55 |

| Mean Residence Time | 7.0309 | 2.056 |

Biological Effects

Research has demonstrated that this compound not only protects the gastric mucosa but also promotes healing:

- Gastroprotective Effects : Studies indicate that this compound enhances gastric mucosal blood flow and increases mucus secretion, which are vital for protecting against ulceration .

- Epithelial Restitution : this compound accelerates the repair processes in chronic gastric or duodenal ulcers, significantly reducing recurrence rates .

Case Studies and Clinical Trials

Clinical investigations have highlighted this compound's efficacy compared to other antiulcer medications:

- In a comparative study with famotidine, this compound was found to be more effective in elevating postprandial intragastric pH levels and increasing plasma CGRP concentrations .

- A microdose clinical trial indicated that this compound maintains effective blood concentrations with minimal side effects, suggesting it is safe for use even at lower doses .

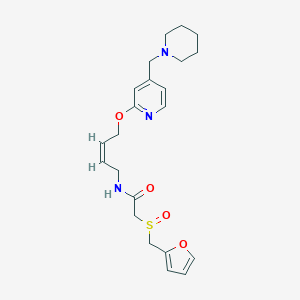

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861250 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-[4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7 | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.